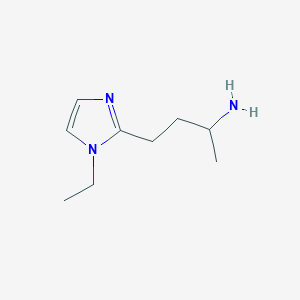
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a brominated pyridine ring attached to an ethan-1-ol moiety with a methylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the ethan-1-ol and methylamino groups. One common method includes:
Bromination: Starting with 2-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then subjected to nucleophilic substitution with methylamine under basic conditions to introduce the methylamino group.
Alcohol Formation: Finally, the ethan-1-ol moiety is introduced through a reaction with an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ethan-1-ol group to an alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH₂), sodium alkoxide (NaOR)
Major Products:
Oxidation: 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethanone
Reduction: 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethane
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol can be compared with other brominated pyridine derivatives and amino alcohols:
Similar Compounds: 1-(5-Bromopyridin-2-yl)ethan-1-ol, 1-(5-Bromopyridin-2-yl)-2-aminoethanol
Uniqueness: The presence of both the bromine atom and the methylamino group in this compound provides unique reactivity and potential for diverse applications compared to its analogs.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C8H11BrN2O |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H11BrN2O/c1-10-5-8(12)7-3-2-6(9)4-11-7/h2-4,8,10,12H,5H2,1H3 |
InChI-Schlüssel |
SCOADPCJDMVGQB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=NC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/no-structure.png)








![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)


